(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis Processes and Intermediary Roles
Process Development for LFA-1 Inhibitor Synthesis : (Li et al., 2012) detailed the scalable synthesis of a related compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 (LFA-1) inhibitor. The compound was synthesized via an efficient sequence starting from readily available materials.
Enzymatic Metabolism in Drug Development : (Yoo et al., 2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, where the titled compound's role was in studying nonenzymatic decarboxylation in rat liver microsomes.
Synthesis of Antilipidemic Agents : (Ohno et al., 1999) discussed the synthesis of enantiomers of a compound structurally similar to the titled compound, showing potential as antilipidemic agents with dual action on plasma triglyceride and cholesterol.
Characterization and Structural Studies
Structural Characterization : (Procopiou et al., 2016) conducted a study on a related compound, focusing on its absolute configuration using vibrational circular dichroism, confirmed by chemical synthesis.
X-ray Diffraction Studies : (Sanjeevarayappa et al., 2015) synthesized a structurally related compound, characterized it using spectroscopic methods, and confirmed its structure with X-ray diffraction data.
Applications in Drug Synthesis and Catalysis
Drug Intermediate Synthesis : (Zhang et al., 2022) described the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of a target molecule, where the process involved palladium-catalyzed Suzuki reaction.
Nitrile Anion Cyclization : (Chung et al., 2005) reported an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, relevant to the synthesis of compounds structurally akin to the titled compound.
特性
IUPAC Name |
tert-butyl N-[(3S)-1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAAYKYHGMJIKJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。